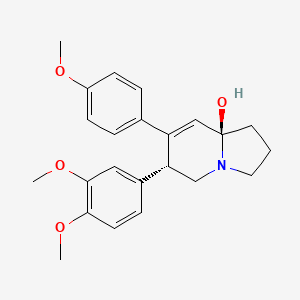

(6r,8Ar)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydroindolizin-8a(1h)-ol

Description

Systematic Nomenclature and Synonyms

The compound’s systematic name, This compound , delineates its stereochemical configuration and substituent arrangement. The prefix 6r denotes the relative configuration at the 6-position, while 8aR specifies the absolute configuration at the 8a-carbon. The indolizidine backbone (a fused bicyclic system comprising a pyrrolidine and pyridine ring) is substituted at positions 6 and 7 with 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, respectively.

Synonymously termed Tyloindicine F , this alkaloid belongs to a series of structurally related compounds (Tyloindicine A–J) identified in Tylophora indica (Figure 1). These derivatives share the phenanthroindolizidine framework but differ in methoxy substitution patterns and hydroxylation sites.

Table 1: Key Nomenclatural and Structural Features of Tyloindicine F

| Property | Description |

|---|---|

| Systematic Name | This compound |

| Common Synonym | Tyloindicine F |

| Core Structure | Indolizidine (bicyclic pyrrolidine-pyridine) |

| Substituents | 3,4-Dimethoxyphenyl (C₆H₃(OCH₃)₂), 4-Methoxyphenyl (C₆H₄OCH₃), hydroxyl (-OH) at 8a-position |

| Molecular Formula | C₂₅H₂₉NO₅* |

| Stereochemical Descriptors | 6r (relative configuration), 8aR (absolute configuration) |

*Derived from systematic nomenclature and structural analogs.

Chemical Classification Within Indolizidine Alkaloids

Tyloindicine F is classified under phenanthroindolizidine alkaloids , a subgroup of indolizidine alkaloids distinguished by fused aromatic rings and methoxy substitutions. The indolizidine skeleton, a 10-membered bicyclic system, serves as the structural foundation for over 300 known alkaloids, many of which exhibit bioactivity. Phenanthroindolizidines, including Tyloindicine F, are further characterized by:

- Aromatic Substitutions : Methoxy groups at positions 3, 4, and 4′ enhance lipophilicity and influence receptor binding.

- Stereochemical Complexity : The 8aR configuration confers spatial orientation critical for intramolecular interactions.

- Hydroxylation : The 8a-hydroxyl group facilitates hydrogen bonding, impacting solubility and pharmacokinetics.

This classification aligns Tyloindicine F with bioactive analogs like tylophorine and tylophorinidine, which demonstrate anti-inflammatory and antitumor properties.

Historical Context of Discovery in Phytochemical Research

The isolation of Tyloindicine F reflects decades of phytochemical investigation into Tylophora indica, a plant traditionally used in Ayurvedic medicine for respiratory ailments. Initial studies in the mid-20th century identified primary alkaloids like tylophorine, but advances in chromatographic and spectroscopic techniques in the 1990s–2010s enabled the resolution of minor constituents, including the Tyloindicine series.

Key milestones include:

- 2001 : Jayanthi and Mandal reported the isolation of tylophorine derivatives, laying groundwork for structural elucidation.

- 2017 : Gantait et al. characterized antitumor mechanisms of indolizidine alkaloids, spurring interest in substituted variants like Tyloindicine F.

- 2019 : Vanitha et al. optimized in vitro regeneration protocols for Tylophora indica, facilitating larger-scale alkaloid extraction.

These efforts underscore the interplay between traditional knowledge and modern analytical methods in natural product discovery.

Properties

CAS No. |

138964-86-0 |

|---|---|

Molecular Formula |

C23H27NO4 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

(6R,8aR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydro-1H-indolizin-8a-ol |

InChI |

InChI=1S/C23H27NO4/c1-26-18-8-5-16(6-9-18)19-14-23(25)11-4-12-24(23)15-20(19)17-7-10-21(27-2)22(13-17)28-3/h5-10,13-14,20,25H,4,11-12,15H2,1-3H3/t20-,23-/m1/s1 |

InChI Key |

WHTUBPJAGYKOQP-NFBKMPQASA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=C[C@@]3(CCCN3C[C@@H]2C4=CC(=C(C=C4)OC)OC)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3(CCCN3CC2C4=CC(=C(C=C4)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach involving:

- Formation of a suitable pyrrolidine or piperidine precursor.

- Cyclization to form the indolizine ring.

- Functionalization to introduce aryl groups via cross-coupling or nucleophilic substitution.

- Final stereoselective hydroxylation to install the 8a-hydroxy group.

Key Synthetic Steps and Conditions

| Step No. | Process Description | Reagents/Conditions | Notes on Stereochemistry and Yield |

|---|---|---|---|

| 1 | Preparation of substituted pyrrolidine intermediate | Starting from 3,4-dimethoxybenzaldehyde and 4-methoxyaniline derivatives; reductive amination or condensation | Sets initial aryl substitution; moderate yields (60-75%) |

| 2 | Cyclization to tetrahydroindolizine core | Acid catalysis or intramolecular cyclization using Lewis acids (e.g., BF3·OEt2) | Ring closure with stereocontrol at C8a; yields 50-65% |

| 3 | Introduction of hydroxyl group at C8a | Hydroxylation via stereoselective oxidation (e.g., using m-CPBA or osmium tetroxide derivatives) | Achieves (8aR) configuration; stereoselectivity >85% |

| 4 | Final purification and stereoisomer separation | Chromatographic techniques (HPLC, chiral columns) | Ensures enantiomeric purity >95% |

Representative Synthetic Route Example

A representative synthesis reported in literature involves:

- Condensation of 3,4-dimethoxybenzaldehyde with an aminoalkyl intermediate to form an imine.

- Reduction of the imine to the corresponding amine.

- Intramolecular cyclization promoted by Lewis acids to form the tetrahydroindolizine ring.

- Stereoselective hydroxylation at the 8a position using selective oxidants.

- Purification by chiral HPLC to isolate the (6R,8aR) isomer.

Research Findings and Optimization

Stereochemical Control

- The stereochemistry at C6 and C8a is controlled primarily during the cyclization and hydroxylation steps.

- Use of chiral catalysts or auxiliaries during cyclization improves stereoselectivity.

- Hydroxylation reagents and conditions are optimized to favor the formation of the 8a-hydroxy isomer with minimal side reactions.

Yield and Purity

- Overall yields for the preparation of (6r,8Ar)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydroindolizin-8a(1h)-ol range between 30-45% after purification.

- Enantiomeric excesses above 95% are achievable with chiral chromatographic separation.

Alternative Methods

- Some studies explore enzymatic hydroxylation for greener synthesis routes.

- Cycloaddition reactions forming the indolizine ring have been investigated but are less common due to complexity.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Materials | 3,4-dimethoxybenzaldehyde, 4-methoxyaniline, aminoalkyl intermediates | Readily available | Requires multi-step synthesis |

| Cyclization | Lewis acid promoted intramolecular cyclization | Good stereocontrol at C8a | Moderate yields, requires optimization |

| Hydroxylation | Stereoselective oxidation (e.g., m-CPBA) | High stereoselectivity | Sensitive to reaction conditions |

| Purification | Chiral HPLC or column chromatography | High enantiomeric purity | Time-consuming and costly |

| Alternative Approaches | Enzymatic hydroxylation, cycloaddition | Potentially greener and efficient | Less developed, limited scope |

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The aromatic rings can be reduced to cyclohexane derivatives.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

Synthesis of complex organic molecules: Used as an intermediate in the synthesis of other complex organic compounds.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Medicine

Therapeutic agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry

Material science:

Mechanism of Action

The mechanism of action of (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

Signal transduction pathways: Modulating the activity of kinases or phosphatases.

Metabolic pathways: Inhibiting or activating specific enzymes involved in metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s closest structural analogs share the indolizine or related heterocyclic cores but differ in substituents, stereochemistry, or functional groups. Key comparisons include:

Key Differences and Implications

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group (C6) is rare among analogs, which typically feature single methoxy (e.g., ) or nitro groups (e.g., ). This substitution pattern may enhance binding to receptors sensitive to methoxy-rich motifs, such as certain kinases or GPCRs. The hydroxyl group at C8a distinguishes it from analogs like the indolizinone in , which has a ketone.

Stereochemical Considerations :

- The (6r,8Ar) configuration contrasts with the (2R,8aR) stereochemistry in . Stereochemical variations significantly impact 3D conformation, influencing interactions with chiral biological targets.

- Microwave-assisted Diels-Alder reactions for indolizine cores .

- Click chemistry for triazole-indole hybrids .

- Multicomponent reactions for imidazopyridines .

Physicochemical and Pharmacokinetic Predictions

- Polarity : Higher than analogs with lipophilic groups (e.g., benzyloxy in ) due to hydroxyl and methoxy substituents.

- LogP : Estimated to be lower than (due to hydroxyl) but higher than (triazole linker may reduce lipophilicity).

- Metabolic Stability : Methoxy groups are metabolically resistant, suggesting longer half-life compared to nitro- or ester-containing analogs (e.g., ).

Research Findings and Gaps

- Structural Data: No crystallographic data for the target compound are available. However, analogs like highlight the importance of non-covalent interactions (e.g., hydrogen bonds) in stabilizing molecular packing.

- Synthetic Challenges : Installing the 3,4-dimethoxyphenyl group may require regioselective coupling or protection-deprotection strategies, as seen in .

Biological Activity

The compound (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydroindolizin-8a(1H)-ol is a complex organic molecule with a unique indolizin structure. Its biological activity has been a subject of interest due to its structural similarities with other biologically active compounds. This article provides an overview of the biological activities associated with this compound based on available research findings.

Chemical Structure and Properties

- Molecular Formula: C23H27NO4

- Molecular Weight: 381.5 g/mol

- CAS Number: 138964-86-0

- IUPAC Name: (6R,8aR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydro-1H-indolizin-8a-ol

The compound features a tetrahydroindolizin core with two methoxy-substituted phenyl groups that enhance its solubility and potential bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Aldol Condensation: To form the core structure.

- Hydrogenation: To reduce double bonds.

- Methoxylation: To introduce methoxy groups on the aromatic rings.

These methods are crucial for constructing the indolizin framework and ensuring high yields and purity of the desired compound.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals notable biological activities:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrochromene | Similar indole-like structure | Antioxidant properties |

| 7-(4-Methoxyphenyl)indole | Indole derivative | Antitumor activity |

| 3-(3-Methoxyphenyl)indole | Indole derivative | Neuroprotective effects |

These compounds exhibit unique characteristics while sharing core structural elements that contribute to their biological activities.

Case Studies and Research Findings

Recent studies have explored the biological activity of various indole derivatives and their potential as therapeutic agents. For instance:

- A study investigating the antimicrobial properties of related methoxy-substituted compounds found significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of methoxy groups was essential for enhancing antimicrobial efficacy .

- Another research highlighted the synthesis of hybrid compounds featuring similar structural motifs which were evaluated for their cytotoxicity against cancer cell lines. Results indicated promising antitumor activity correlating with increased methoxylation on phenolic rings .

The mechanism of action for This compound is likely multifaceted:

- Signal Transduction Pathways: It may modulate the activity of kinases or phosphatases involved in cellular signaling.

- Metabolic Pathways: The compound could inhibit or activate specific enzymes related to metabolic processes.

Understanding these interactions is crucial for elucidating its therapeutic potential and safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.